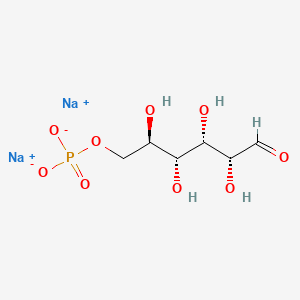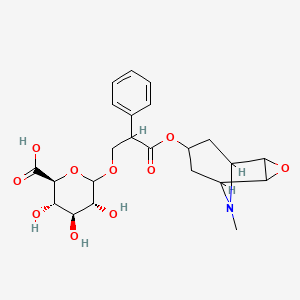
2,6-二氯吡啶-3-磺酰氯
描述
2,6-Dichloropyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H2Cl3NO2S and its molecular weight is 246.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Dichloropyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Dichloropyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloropyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和反应
2,6-二氯吡啶-3-磺酰氯在各种合成途径中被使用。它参与了诸如2,6-二氨基-4-甲基-3-吡啶碳腈及其三磺酰衍生物的合成,通过X射线分析(Katritzky et al., 1995)证实。同样,它在合成新型吡唑并[3,4-B]吡啶-3-醇衍生物及其磺化和酰化产物方面的作用已被探索,通过光谱方法和X射线衍射分析进行结构阐明(Shen et al., 2014)。
聚合物合成
这种化合物在聚合物合成中有应用。例如,它已被用于制备含有吡啶和砜基团的可溶性氟化聚酰胺。这些聚合物表现出良好的物理性质,如高热稳定性和透明性,使它们在各个行业中具有价值(Liu et al., 2013)。
化学反应和修饰
2,6-二氯吡啶-3-磺酰氯还参与了竞争性亲核取代反应,如在多氯吡啶的二(甲磺酰)-和硝基衍生物的合成中所见。这些反应在药物化学和杀虫剂开发中具有潜在应用(Moshchitskii et al., 1975)。
催化和杂环合成
这种化合物也在催化过程中发挥作用。例如,它已应用于钌催化的N-芳基-2-氨基吡啶的远程C-H磺酰化中,这是合成磺化酚和杂环物质中重要的过程(Ramesh & Jeganmohan, 2017)。
固相合成
它在固相合成中也发挥作用,例如在3,5-二取代-1,3-噁唑烷-2-酮的合成中。这种方法展示了2,6-二氯吡啶-3-磺酰氯在促进具有潜在药用应用的化合物合成方面的多功能性(Holte et al., 1998)。
安全和危害
作用机制
Target of Action
2,6-Dichloropyridine-3-sulfonyl chloride is a chemical compound that is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . It is a precursor to the antibiotic enoxacin , as well as the drug anpirtoline and the antifungal liranaftate . Therefore, the primary targets of this compound are the biochemical pathways involved in the synthesis of these drugs.
Mode of Action
The mode of action of 2,6-Dichloropyridine-3-sulfonyl chloride involves its interaction with other compounds during the synthesis process. For instance, diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides was used to synthesize the corresponding pyridine-3-sulfonyl chlorides . This compound can also participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The biochemical pathways affected by 2,6-Dichloropyridine-3-sulfonyl chloride are primarily those involved in the synthesis of the aforementioned drugs. For example, in the synthesis of enoxacin, anpirtoline, and liranaftate, this compound serves as a key intermediate .
Result of Action
The result of the action of 2,6-Dichloropyridine-3-sulfonyl chloride is the production of various pharmaceutical compounds. Its role as an intermediate in these synthesis processes is crucial for the production of these drugs .
Action Environment
The action of 2,6-Dichloropyridine-3-sulfonyl chloride is influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, the diazo group substitution in 2,6-dichloro-4-methylpyridine-3-diazonium chloride occurred over a sufficiently broad temperature range (4-12°С) and gave a high yield (91%) of the target sulfonyl chloride .
生化分析
Biochemical Properties
2,6-Dichloropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonyl derivatives. It interacts with various enzymes and proteins, facilitating the formation of sulfonyl amides and sulfonic acids . These interactions are crucial for the compound’s function as a precursor in the synthesis of pharmaceuticals and other biologically active molecules .
Cellular Effects
2,6-Dichloropyridine-3-sulfonyl chloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can lead to changes in cell behavior, including alterations in growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2,6-Dichloropyridine-3-sulfonyl chloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses . The compound’s ability to form stable complexes with target molecules is key to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloropyridine-3-sulfonyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of 2,6-Dichloropyridine-3-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in research applications .
Metabolic Pathways
2,6-Dichloropyridine-3-sulfonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, 2,6-Dichloropyridine-3-sulfonyl chloride is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2,6-Dichloropyridine-3-sulfonyl chloride is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
属性
IUPAC Name |
2,6-dichloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZHXCDELJNNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598532 | |
| Record name | 2,6-Dichloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239810-43-6 | |
| Record name | 2,6-Dichloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















